molecular formula C6H6O8 · 3Na B157673 Oxalomalic acid sodium salt CAS No. 89304-26-7

Oxalomalic acid sodium salt

Cat. No.: B157673
CAS No.: 89304-26-7
M. Wt: 206.11 g/mol
InChI Key: YILAUJBAPQXZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalomalic acid sodium salt (OAS), chemically known as trisodium 3-carboxy-3-deoxy-2-pentulosarate (C₆H₆O₈·3Na; MW 275.0), is a tricarboxylic acid (TCA) cycle intermediate analog . It functions as a competitive inhibitor of key metabolic enzymes, including aconitase and NADP-dependent isocitrate dehydrogenase (IDH), with inhibition observed at concentrations as low as 1 mM . OAS also acts as a chelating agent, binding metal ions such as Ca²⁺, Mg²⁺, and Fe²⁺, which enables its use in studying metal-dependent enzymatic processes .

  • Reducing nitrite production and inducible nitric oxide synthase (iNOS) expression in macrophages .
  • Inhibiting IDH1 activity, which correlates with amelioration of prostate cancer (PRAD) progression .
  • Modulating iron metabolism by regulating iron-regulatory proteins (IRPs) under iron-deficient conditions .

Preparation Methods

Direct Neutralization of Oxalomalic Acid with Sodium Hydroxide

Reaction Mechanism and Stoichiometry

Oxalomalic acid (C6H6O8C_6H_6O_8) undergoes neutralization with sodium hydroxide (NaOH) to yield the trisodium salt. The reaction proceeds via deprotonation of the three carboxylic acid groups:

C6H6O8+3 NaOHC6H3Na3O8+3 H2OC6H6O8 + 3\ NaOH \rightarrow C6H3Na3O8 + 3\ H2O

Stoichiometric control is critical to avoid partial neutralization, which could result in mono- or disodium byproducts .

Procedure and Optimization

Aqueous solutions of oxalomalic acid (0.1–1.0 M) are titrated with 1–5 M NaOH under ice-cooled conditions to mitigate exothermic heat. The pH is monitored until it stabilizes at 10–12, indicating complete deprotonation. Post-neutralization, the solution is evaporated under reduced pressure (40–60°C) to precipitate the trisodium salt. Recrystallization from ethanol-water mixtures (3:1 v/v) enhances purity, yielding colorless crystals .

Key Parameters:

ParameterOptimal RangeEffect on Yield/Purity
NaOH Concentration2–3 MHigher concentrations risk overshooting pH, leading to sodium carbonate formation
Reaction Temperature0–5°CPrevents thermal degradation of oxalomalic acid
Evaporation Rate10–20 mL/hrSlow evaporation reduces occluded impurities

Metathesis Using Calcium Oxalomalate and Sodium Carbonate

Calcium-Mediated Precipitation

This method, adapted from glyoxalic acid sodium salt synthesis , involves intermediate formation of calcium oxalomalate. Oxalomalic acid is treated with calcium hydroxide (Ca(OH)2Ca(OH)_2) at pH 5–6:

C6H6O8+3 Ca(OH)2Ca3(C6H3O8)2+6 H2OC6H6O8 + 3\ Ca(OH)2 \rightarrow Ca3(C6H3O8)2 \downarrow + 6\ H2O

The insoluble calcium salt is filtered, dried, and reacted with sodium carbonate (Na2CO3Na_2CO_3) in a 1:3 molar ratio:

Ca3(C6H3O8)2+3 Na2CO32 C6H3Na3O8+3 CaCO3Ca3(C6H3O8)2 + 3\ Na2CO3 \rightarrow 2\ C6H3Na3O8 + 3\ CaCO3 \downarrow

Calcium carbonate is removed via filtration, and the supernatant is concentrated to isolate the sodium salt .

Advantages and Limitations

  • Yield: 75–85% (higher than direct neutralization due to selective precipitation).

  • Purity: ≥95% (no residual NaOH or unreacted acid).

  • Drawbacks: Requires handling corrosive calcium compounds and generates CaCO3CaCO_3 waste.

Solid-State Synthesis with Sodium Bicarbonate

Mechanochemical Approach

Inspired by acetylsalicylic acid sodium salt production , oxalomalic acid is mixed with sodium bicarbonate (NaHCO3NaHCO_3) in a 1:3 molar ratio. Limited water (5–10% w/w) is added to initiate the reaction:

C6H6O8+3 NaHCO3C6H3Na3O8+3 CO2+3 H2OC6H6O8 + 3\ NaHCO3 \rightarrow C6H3Na3O8 + 3\ CO2 \uparrow + 3\ H2O

The paste is heated at 30–40°C until CO2CO_2 evolution ceases, then dried at 50°C. This method avoids solvent use, making it environmentally favorable .

Process Characterization

  • Reaction Kinetics: Completion within 2–3 hours (monitored by FT-IR loss of CO2CO_2 peaks).

  • Stability: The anhydrous product is hygroscopic; storage in desiccators is essential.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Direct Neutralization60–7085–90ModerateHigh (solvent use)
Metathesis75–8595–98HighModerate (CaCO3CaCO_3 waste)
Solid-State70–7590–93LowLow (solvent-free)

Chemical Reactions Analysis

Oxalomalic acid sodium salt undergoes several types of chemical reactions:

Scientific Research Applications

Biochemical Role

Oxalomalic acid sodium salt is recognized primarily for its ability to inhibit specific enzymes involved in the citric acid cycle:

  • Aconitase Inhibition :
    • Aconitase catalyzes the conversion of citrate to isocitrate. Oxalomalic acid acts as a competitive inhibitor, impacting cellular respiration and energy production pathways. Studies indicate that concentrations as low as 1 mM can inhibit aconitase activity significantly .
  • NADP-dependent Isocitrate Dehydrogenase Inhibition :
    • This enzyme is crucial for the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. The inhibition by oxalomalic acid affects the overall metabolic flux within the citric acid cycle, which can have downstream effects on energy metabolism and biosynthetic pathways .

Enzyme Activity Studies

This compound is utilized in various experimental setups to study enzyme kinetics and metabolic regulation:

  • Metabolic Flux Analysis : Researchers employ oxalomalic acid to dissect the roles of aconitase and isocitrate dehydrogenase in metabolic pathways, providing insights into metabolic disorders and potential therapeutic targets.
  • Iron Regulation Studies : The compound's effect on iron regulatory proteins (IRPs) has been documented, revealing its role in modulating glutamate secretion in neuronal and epithelial cells under variable iron conditions .

Neurobiology

In neurobiological research, this compound has been explored for its effects on neuronal function:

  • Glutamate Secretion : The inhibition of aconitase by oxalomalic acid leads to decreased glutamate secretion from neurons, which is critical for understanding excitotoxicity and neurodegenerative diseases .

Toxicological Studies

The compound has been investigated for its potential toxicological effects, particularly regarding cellular toxicity due to disrupted metabolic processes:

  • Cell Viability Assays : By assessing cell viability in the presence of oxalomalic acid, researchers can evaluate the compound's safety profile and potential cytotoxic effects at varying concentrations.

Case Study 1: Aconitase Inhibition and Glutamate Production

A study conducted by Festa et al. (2000) demonstrated that treatment with oxalomalic acid at 5 mM resulted in a marked decrease in IRP binding activity and subsequent reduction in glutamate secretion from cultured retinal pigment epithelial cells. This highlights the compound's utility in studying iron metabolism and neurotransmitter regulation .

Case Study 2: Metabolic Regulation in Cancer Research

Research has shown that oxalomalic acid can influence metabolic pathways related to cancer cell proliferation. By inhibiting key enzymes like aconitase, it alters energy production dynamics within cancer cells, suggesting potential applications for targeted cancer therapies .

Comparison with Similar Compounds

The following table summarizes key structural, functional, and mechanistic differences between OAS and related compounds:

Compound Enzyme Targets Mechanism of Action Effective Concentration Chelation Ability Key Applications References
Oxalomalic acid sodium salt Aconitase, IDH, ACL, PKM2 Competitive inhibition; metal chelation 1–5 mM Ca²⁺, Mg²⁺, Fe²⁺ Cancer metabolism, enzyme inhibition
Hydroxyoxoglutarate Aconitase, IDH Decarboxylation product of OAS; weak inhibitor ~10 mM None TCA cycle regulation
Itaconic acid ACL (indirect) Modulates redox state; alters cellular metabolism Variable None Biofuel research, antimicrobial
Tricarballylic acid Pathogen growth Inhibits microbial metabolism Not specified None Antimicrobial studies
FK-866 NAD biosynthesis Depletes NAD⁺, indirectly inhibiting ACL Not specified None Cancer metabolism, ACL studies
N-Ethylmaleimide ACO2 Covalent modification of thiol groups Variable None Enzyme activity studies
Zinc (Zn²⁺) ACO2 Disrupts iron-sulfur clusters High concentrations None Metal toxicity research

Enzyme Inhibition Profiles

  • Aconitase Inhibition: OAS is 10-fold more potent than hydroxyoxoglutarate, achieving >90% inhibition of aconitase at 1 mM . N-Ethylmaleimide and Zn²⁺ inhibit aconitase via non-competitive mechanisms (thiol modification and iron-sulfur cluster disruption, respectively) but lack specificity .
  • IDH Inhibition: OAS suppresses NADP-dependent IDH, disrupting cellular NADPH/NADP⁺ balance, which is critical in cancer cell survival . No direct IDH inhibition is reported for itaconic acid or tricarballylic acid.
  • ACL (ATP-citrate lyase) Inhibition :

    • OAS mimics oxaloacetate to competitively inhibit ACL, whereas FK-866 indirectly reduces ACL activity by depleting NAD⁺ .

Chelation Properties

  • OAS uniquely sequesters metal ions, distinguishing it from non-chelators like hydroxyoxoglutarate or FK-866 . This property is leveraged in studies of metal-dependent enzymes (e.g., aconitase) and cellular iron homeostasis .

Biological Activity

Oxalomalic acid sodium salt, also known as oxalomalate, is a compound formed from the condensation of oxaloacetate and glyoxylate. It exhibits significant biological activity, particularly in its role as an inhibitor of key enzymes in metabolic pathways. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

  • Chemical Formula : C6H6O8 • 3Na
  • Molecular Weight : 275.0 g/mol
  • CAS Registry No. : 89304-26-7
  • Solubility : Approximately 1 mg/ml in water

This compound primarily functions as a competitive inhibitor of aconitase, an enzyme crucial for the citric acid cycle. Aconitase catalyzes the isomerization of citrate to isocitrate, and its inhibition by oxalomalate can significantly impact cellular metabolism.

Inhibition Studies

Research indicates that oxalomalate inhibits aconitase and NADP-dependent isocitrate dehydrogenase at concentrations as low as 1 mM. At 5 mM concentration, it has been shown to decrease the binding activity of iron-regulatory protein 1 (IRP1) and reduce glutamate secretion in various cell types, including:

  • Lens epithelial cells
  • Retinal pigment epithelial cells
  • Neurons

These findings suggest that oxalomalate may play a role in modulating iron metabolism and neurotransmitter release, which could have implications for neurodegenerative diseases and other conditions related to iron dysregulation .

Biological Effects

The biological effects of this compound are multifaceted:

  • Iron Regulation : By inhibiting aconitase, oxalomalate affects the translation of proteins involved in iron metabolism, particularly under conditions of iron scarcity .
  • Neurotransmitter Modulation : The reduction in glutamate secretion may influence neuronal signaling and has potential implications for neurological health .
  • Metabolic Interference : The compound's ability to interfere with the citric acid cycle suggests potential applications in metabolic research and therapeutic strategies targeting metabolic disorders.

Case Study 1: Aconitase Inhibition and Glutamate Secretion

In a study examining the effects of oxalomalate on cultured neurons, researchers found that treatment with 5 mM oxalomalate resulted in a significant decrease in glutamate levels. This effect was attributed to the inhibition of aconitase activity, highlighting the compound's role in neurotransmitter regulation .

Case Study 2: Iron Metabolism Regulation

Another study focused on the impact of oxalomalate on iron regulatory proteins demonstrated that its inhibitory action on aconitase led to altered IRP1 binding activity. This alteration was linked to changes in cellular responses to iron availability, suggesting that oxalomalate could be a valuable tool in studying iron homeostasis .

Potential Applications

Given its biological activity, this compound may have several applications:

  • Research Tool : It can be utilized in studies focused on metabolic pathways involving aconitase and neurotransmitter dynamics.
  • Therapeutic Agent : There is potential for development as a therapeutic agent targeting conditions related to iron dysregulation or neurodegenerative diseases.
  • Biochemical Assays : Its properties make it suitable for use in biochemical assays assessing enzyme activity and metabolic flux.

Q & A

Basic Research Questions

Q. How should researchers prepare and handle oxalomalic acid sodium salt for in vitro experiments?

Methodological Guidance:

  • Stock Solution Preparation: Dissolve the crystalline solid in ultrapure water at 1 mg/mL. Vortex gently and filter through a 0.22 µm membrane to ensure sterility. Avoid prolonged storage of aqueous solutions (>24 hours) due to instability .
  • Storage: Aliquot and store at -20°C in airtight, light-protected vials. Long-term stability (>4 years) is maintained in solid form at -20°C .
  • Critical Note: Verify solubility under experimental buffer conditions (e.g., pH, ionic strength), as variations may alter effective concentrations.

Q. What are the primary biochemical targets of this compound in metabolic studies?

Methodological Guidance:

  • Enzyme Inhibition Assays:
    • Aconitase (ACO2): Use spectrophotometric assays to monitor citrate-to-isocitrate conversion at 240 nm. Oxalomalate competes with citrate (Km ~0.1 mM), requiring substrate titration (e.g., 0.1–5 mM citrate) to quantify competitive inhibition .
    • NADP-Dependent Isocitrate Dehydrogenase (IDH): Measure NADPH production at 340 nm. Oxalomalate (IC50 ~1 mM) reduces activity by 50% in cell lysates; include α-ketoglutarate as a co-substrate control .
  • Validation: Use knockdown models (e.g., siRNA for ACO2/IDH) to confirm target specificity.

Advanced Research Questions

Q. How does this compound modulate iron-regulated protein 1 (IRP1) activity, and what experimental approaches validate this mechanism?

Methodological Guidance:

  • RNA-Binding Assays: Treat cells with 1–5 mM oxalomalate under iron-depleted conditions (e.g., deferoxamine). Use electrophoretic mobility shift assays (EMSAs) with IRP1-specific probes (e.g., ferritin IRE) to quantify RNA-binding activity .
  • Iron Chelation Synergy: Combine with iron donors (e.g., ferric ammonium citrate) to test reversibility of IRP1 inhibition. Monitor downstream effects via Western blot (e.g., transferrin receptor expression) .

Q. How can researchers differentiate oxalomalate’s effects on aconitase versus cross-inhibition of PKM2 or ATP-citrate lyase (ACLY)?

Methodological Guidance:

  • Enzyme-Specific Inhibitors: Include PKM2 inhibitors (e.g., shikonin) or ACLY inhibitors (e.g., MEDICA 16) as controls in metabolic flux assays .
  • Substrate Competition: For ACLY, pre-incubate with excess citrate (ACO2 substrate) to isolate PKM2/ACLY effects. Use 13C-glucose tracing to track glycolytic vs. TCA cycle flux .

Q. What strategies are recommended for analyzing contradictory data on oxalomalate’s dose-dependent effects (e.g., 1 mM vs. 5 mM)?

Methodological Guidance:

  • Dose-Response Curves: Test 0.1–10 mM ranges in cell viability (MTT) and enzyme activity assays. Note cell-type variability; neurons show glutamate secretion inhibition at 5 mM, while epithelial cells require higher doses .
  • Context-Dependent Factors: Assess intracellular iron levels (e.g., via calcein-AM fluorescence) and mitochondrial health (JC-1 staining) to explain discrepancies .

Q. How can metabolic flux analysis (MFA) be optimized to study oxalomalate-induced disruptions in the TCA cycle?

Methodological Guidance:

  • Isotopic Tracing: Use U-13C-labeled citrate to track label incorporation into α-ketoglutarate and succinate via LC-MS. Compare flux ratios in treated vs. untreated cells .
  • Computational Modeling: Pair experimental data with genome-scale metabolic models (e.g., Recon3D) to predict compensatory pathways (e.g., glutaminolysis) .

Q. What phenotypic screening approaches are suitable for identifying oxalomalate’s broader metabolic impacts?

Methodological Guidance:

  • Phenotypic Microarrays (PM): Use PM plates (e.g., Biolog) with 2-F05 (oxalomalate) to assess carbon/nitrogen utilization in pathogens like Phytophthora spp. .
  • Multi-Omics Integration: Combine PM data with transcriptomics (RNA-seq) and metabolomics (GC-MS) to map pathway-level perturbations .

Properties

IUPAC Name

trisodium;1-hydroxy-3-oxopropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O8.3Na/c7-2(5(11)12)1(4(9)10)3(8)6(13)14;;;/h1-2,7H,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDSCXNEGCRTMS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)(C(=O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Na3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Oxalomalic acid sodium salt
Oxalomalic acid sodium salt
Oxalomalic acid sodium salt
Oxalomalic acid sodium salt
Oxalomalic acid sodium salt
Oxalomalic acid sodium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.